REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl:11][C:12]1[C:22]([O:23][CH3:24])=[C:21]([O:25][CH3:26])[CH:20]=[CH:19][C:13]=1[CH:14]=[CH:15][N+:16]([O-])=O.[NH4+].[OH-]>C1COCC1.O>[Cl:11][C:12]1[C:22]([O:23][CH3:24])=[C:21]([O:25][CH3:26])[CH:20]=[CH:19][C:13]=1[CH2:14][CH2:15][NH2:16] |f:0.1.2.3.4.5,6.7.8.9,11.12|
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C[N+](=O)[O-])C=CC(=C1OC)OC
|
Name
|
|
Quantity
|
1440 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
122 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
122 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the completion of the addition
|
Type
|
STIRRING
|
Details
|
After the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
crystals thus precipitated
|
Type
|
CUSTOM
|
Details
|
were separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
300 ml of ethyl acetate and a 10% NaOH aqueous solution were added to the residue
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
CONCENTRATION
|
Details
|
followed by dehydration over MgSO4 and concentration to dryness under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1OC)OC)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.9 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |